molecular formula C14H17ClN2O B2515779 N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2396580-46-2

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2515779
CAS No.: 2396580-46-2
M. Wt: 264.75
InChI Key: YNHYZHBKDANLFN-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a chloro group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 4-chloro-2-nitroaniline, undergoes a nucleophilic substitution reaction with piperidine to form 4-chloro-2-(piperidin-1-yl)aniline.

    Reduction of the Nitro Group: The nitro group in 4-chloro-2-(piperidin-1-yl)aniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Material Science: It is investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(morpholin-4-yl)phenyl]prop-2-enamide
  • N-[4-chloro-2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
  • N-[4-chloro-2-(azepan-1-yl)phenyl]prop-2-enamide

Uniqueness

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs

Properties

IUPAC Name

N-(4-chloro-2-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-7-6-11(15)10-13(12)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHYZHBKDANLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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